molecular formula C13H21NO5 B13163518 tert-Butyl 2-(2-ethoxy-2-oxoethyl)-3-oxopyrrolidine-1-carboxylate

tert-Butyl 2-(2-ethoxy-2-oxoethyl)-3-oxopyrrolidine-1-carboxylate

Cat. No.: B13163518
M. Wt: 271.31 g/mol
InChI Key: JBLMALJOZAQHFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 2-(2-ethoxy-2-oxoethyl)-3-oxopyrrolidine-1-carboxylate is a high-purity chemical intermediate designed for advanced pharmaceutical and organic synthesis research. This compound features a pyrrolidinone scaffold, a structure of significant interest in medicinal chemistry due to its prevalence in biologically active molecules . The 3-oxo (ketone) and 2-ethoxy-2-oxoethyl (ester-substituted alkyl) groups on the pyrrolidine ring offer versatile handles for further chemical modification, making it a valuable scaffold for constructing more complex structures . Its core applications include serving as a key building block in the development of new active pharmaceutical ingredients (APIs) and in the exploration of structure-activity relationships (SAR) during drug discovery programs. The tert-butoxycarbonyl (Boc) protecting group is particularly valuable for safeguarding the secondary amine during multi-step synthetic sequences and can be readily removed under mild acidic conditions when needed . Handling and Safety: This product is intended for use by qualified laboratory personnel. As with similar synthetic intermediates, it may pose hazards such as skin and eye irritation or respiratory irritation . Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate personal protective equipment (PPE), including gloves and eye/face protection . Please Note: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

tert-butyl 2-(2-ethoxy-2-oxoethyl)-3-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C13H21NO5/c1-5-18-11(16)8-9-10(15)6-7-14(9)12(17)19-13(2,3)4/h9H,5-8H2,1-4H3

InChI Key

JBLMALJOZAQHFT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1C(=O)CCN1C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis via Cyclization of N-Substituted Amino Acids

One of the classical methods involves starting with amino acid derivatives such as glycine methyl ester or L-tyrosine derivatives , followed by cyclization to form the pyrrolidine ring:

  • Step 1: Protection of amino groups (e.g., Boc protection).
  • Step 2: Alkylation or acylation at the alpha-carbon using reagents like ethyl chloroformate or ethoxy-oxo derivatives.
  • Step 3: Cyclization via intramolecular nucleophilic attack, often facilitated by bases such as sodium hydride or potassium tert-butoxide.

For example, a study reported the use of Meldrum’s acid activation to generate intermediates that cyclize to pyrrolidine derivatives with the desired side chain, followed by deprotection and further functionalization (see reference).

Alkylation with Ethoxy-oxoalkyl Halides

Another method involves alkylation of a pyrrolidine core with 2-ethoxy-2-oxoethyl halides :

  • Preparation of the alkylating agent: Synthesis of 2-ethoxy-2-oxoethyl halides (e.g., bromides or chlorides) via reaction of ethoxy-oxo acids with halogenating agents.
  • Alkylation step: Nucleophilic substitution of the pyrrolidine nitrogen or carbon with the prepared halide under basic conditions, such as potassium carbonate or sodium hydride, often in polar aprotic solvents like dimethylformamide or dichloromethane.

This approach is supported by the synthesis of related compounds where alkylation with halogenated derivatives yields the side chain at the 2-position of pyrrolidine.

Use of Protecting Groups and Sequential Functionalization

Protection strategies are critical to prevent undesired reactions:

  • tert-Butyl carbamate (Boc) is used to protect the amino group at the nitrogen atom.
  • The side chain is introduced via esterification or acylation at the 2-position, often using ethyl chloroformate or ethyl oxalyl chloride .

Post-functionalization, deprotection steps involve acid treatment (e.g., trifluoroacetic acid) to remove Boc groups, followed by purification.

Representative Reaction Scheme

Below is a simplified schematic of a typical synthetic route:

Glycine methyl ester → Boc protection → Alkylation with ethoxy-oxoalkyl halide → Cyclization to pyrrolidine ring → Deprotection and purification → Final compound

Note: Variations depend on starting materials and specific reagents used.

Data Tables Summarizing Preparation Conditions

Step Reagents Solvent Conditions Yield References
Protection Boc anhydride DCM Room temperature, 12-24 h >90%
Alkylation Ethoxy-oxoalkyl halide DMF or DCM Base (NaH, K2CO3), 0°C to RT 70-85% ,
Cyclization Intramolecular nucleophilic attack - Reflux or room temperature Variable ,
Deprotection TFA or HCl DCM or TFA Room temperature >90%

Research Findings and Optimization Strategies

Recent research emphasizes the importance of:

  • Choice of protecting groups : Boc groups provide stability during multi-step syntheses and are easily removable under mild acidic conditions.
  • Solvent selection : Polar aprotic solvents like dimethylformamide improve nucleophilic substitution efficiency.
  • Reaction temperature : Lower temperatures during alkylation reduce side reactions, while reflux conditions favor cyclization.
  • Purification techniques : Flash chromatography and recrystallization are standard for isolating high-purity products.

Studies suggest that alkylation with ethoxy-oxoalkyl halides under controlled basic conditions yields the desired side chain with high regioselectivity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(2-ethoxy-2-oxoethyl)-3-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

tert-Butyl 2-(2-ethoxy-2-oxoethyl)-3-oxopyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-ethoxy-2-oxoethyl)-3-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrrolidine and Piperidine Families

The compound shares structural motifs with several analogues, differing in ring size, substituent positions, and functional groups. Key examples include:

Table 1: Structural Comparison of Selected Analogues
Compound Name Core Ring Substituents Molecular Formula CAS Number Key Features
tert-Butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate Pyrrolidine 3-(2-ethoxy-2-oxoethyl) C₁₃H₂₃NO₄ 664364-29-8 Ethoxy-oxoethyl at position 3
Ethyl 3-(2-tert-butoxy-2-oxyethyl)-4-oxopiperidine-1-carboxylate (Compound 10) Piperidine 3-(tert-butoxycarbonylmethyl), 4-oxo C₁₅H₂₅NO₅ Not provided Piperidine core with 4-oxo group
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate Piperidine 4-(2-ethoxy-2-oxoethyl) C₁₅H₂₅NO₄ 135716-09-5 Ethoxy-oxoethyl at piperidine position 4
Ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate Pyrrolidine 2-methyl, 3-oxo C₉H₁₅NO₃ 73193-55-2 Simpler substituents (methyl, oxo)
tert-Butyl 3-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate Pyrrolidine 3-(3-ethoxy-3-oxopropanoyl) C₁₅H₂₃NO₅ 889955-52-6 Extended ethoxy-oxopropanoyl chain

Physical and Spectroscopic Properties

Table 2: NMR Data Comparison
Compound ¹H NMR (δ, CDCl₃) ¹³C NMR (δ, CDCl₃)
tert-Butyl 2-(2-ethoxy-2-oxoethyl)-3-oxopyrrolidine-1-carboxylate (Inferred) Expected peaks: ~4.13 (q, -OCH₂CH₃), 1.45 (s, Boc), 2.5–3.2 (pyrrolidine protons) ~207 (3-oxo), 170 (ester), 80 (Boc), 61 (OCH₂CH₃)
Compound 10 4.13 (q, J = 7.0 Hz), 1.45 (s, Boc), 2.18–2.94 (piperidine protons) 207.2 (4-oxo), 170.6 (ester), 80.9 (Boc), 61.9 (OCH₂CH₃)
tert-Butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate Data not provided; similar Boc and ethyl ester signals expected Data not provided

The 3-oxo group in the target compound introduces a strong deshielding effect, distinguishing its ¹³C NMR from analogues without this substituent.

Stability and Reactivity Trends

  • Boc Group Stability : All Boc-protected compounds (e.g., 664364-29-8, 135716-09-5) resist nucleophilic attack but cleave under acidic conditions.
  • 3-Oxo vs.

Biological Activity

tert-Butyl 2-(2-ethoxy-2-oxoethyl)-3-oxopyrrolidine-1-carboxylate, with CAS number 1279815-78-9, is a synthetic organic compound belonging to the pyrrolidine class. Its unique structure includes a tert-butyl group and an ethoxy moiety, which contribute to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C13H21NO5, with a molecular weight of 271.31 g/mol. The compound exhibits a high degree of solubility and favorable absorption characteristics, making it suitable for various biological applications.

PropertyValue
Molecular FormulaC13H21NO5
Molecular Weight271.31 g/mol
Purity97%
CAS Number1279815-78-9

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with ethyl bromoacetate in the presence of base catalysts such as triethylamine. This method allows for the formation of the desired compound with high yields and purity.

Anticancer Properties

Recent studies have indicated that derivatives of pyrrolidine, including this compound, exhibit promising anticancer activity. For instance, research utilizing the A549 human lung adenocarcinoma model demonstrated that compounds within this class can significantly reduce cell viability, suggesting their potential as chemotherapeutic agents .

In a comparative study, several pyrrolidine derivatives were assessed for their cytotoxic effects on both cancerous and non-cancerous cells. The results indicated that certain structural modifications enhanced anticancer efficacy while minimizing toxicity to normal cells. Specifically, compounds containing free amino groups showed more potent activity compared to those with acetylamino fragments .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro assays have shown that it possesses antibacterial and antifungal activities against various pathogens. The mechanism by which these compounds exert their antimicrobial effects is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Case Studies

  • Anticancer Activity in A549 Cells : A study evaluated the cytotoxic effects of this compound on A549 cells. The compound was tested at a concentration of 100 µM for 24 hours using an MTT assay. Results indicated a significant reduction in cell viability compared to control groups, highlighting its potential as an anticancer agent .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and other bacterial strains. The results demonstrated effective inhibition of bacterial growth, suggesting its utility in developing new antimicrobial therapies .

The biological activity of this compound is thought to involve interactions with specific molecular targets within cells. These interactions may modulate enzyme activity or receptor functions, leading to altered cellular responses such as apoptosis in cancer cells or disruption of microbial growth processes.

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